3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride
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Overview
Description
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H14ClN3O2 and its molecular weight is 279.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Ypsilantis et al. (2023) focused on the synthesis of novel unnatural amino acids, including derivatives similar to 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride. These compounds were used to form mononuclear heteroleptic ruthenium complexes, which were then characterized for their photophysical properties. This research demonstrates the application of such compounds in the development of materials with potential optical applications (Ypsilantis et al., 2023).
Supramolecular Chemistry
- In a different study, Sun et al. (2011) explored the use of a similar compound in the formation of an ultrasonic reaction of Ag(2)O with 4,4'-bipyridine and amino acid derivatives, leading to an unexpected Ag(I) supramolecular framework. This work highlights the compound's role in capturing and activating aerial CO2, showcasing its utility in environmental chemistry and potential applications in carbon capture technologies (Sun et al., 2011).
Photophysical Studies
- The photophysical properties of complexes derived from similar compounds have been extensively studied, as reported by Kishikawa et al. (2008). Their work focused on the fixation of multilayered structures of liquid-crystalline 2:1 complexes of benzoic acid derivatives and dipyridyl compounds. Such research is critical for the development of new materials for electronic and photonic devices, indicating the compound's relevance in materials science (Kishikawa et al., 2008).
Dye-Sensitized Solar Cells
- The compound and its derivatives have found applications in the field of renewable energy, as illustrated by Klein et al. (2004). Their work involved synthesizing amphiphilic ligands based on 2,2'-bipyridine and evaluating their performance as charge-transfer photosensitizers in nanocrystalline TiO2-based solar cells. This research contributes to the advancement of dye-sensitized solar cells, a promising area of sustainable energy production (Klein et al., 2004).
Chemical Sensing and Binding
- Research by Saladini et al. (2002) on the binding ability of sialic acid towards biological and toxic metal ions, using 2,2'-bipyridine as a co-ligand, reveals the compound's potential in developing chemical sensors and in the study of metal ion interactions in biological systems. This is crucial for environmental monitoring and the development of therapeutic agents (Saladini et al., 2002).
Mechanism of Action
Target of Action
It’s known that bipyridine compounds, which are part of the structure of this compound, are often used as ligands in coordination chemistry . They form complexes with many transition metals , suggesting that the compound might interact with metal ions in biological systems.
Mode of Action
Bipyridine compounds are known to act as chelating ligands, forming complexes with transition metals . This suggests that the compound might interact with its targets by forming complexes, which could potentially alter the function of the target molecules.
Biochemical Pathways
For instance, they can affect enzyme-catalyzed reactions, which are a chain of reaction steps where the product of one reaction becomes the substrate for the next .
Safety and Hazards
Future Directions
Bipyridine derivatives have been widely studied for their potential applications in areas such as catalysis, materials science, and medicinal chemistry . The introduction of an amino acid moiety could open up new possibilities for bioconjugation, potentially expanding the range of applications for this compound.
Properties
IUPAC Name |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;/h1-6,8,10H,7,14H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVUABWQMQJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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